1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of 3-pyridinecarboxaldehyde, followed by reductive amination to introduce the ethanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process often requires stringent reaction conditions, including controlled temperature and pressure, to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a ketone group instead of an amine.
1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine: Similar structure with the trifluoromethyl group at a different position on the pyridine ring
Uniqueness: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific trifluoromethyl and ethanamine groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-7(4-13-3-6)8(9,10)11/h2-5H,12H2,1H3 |
InChI Key |
FOSLZNWVZVYSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
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